dodecan-1-amine;dodecanoic acid

Description

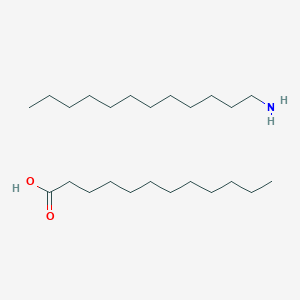

Dodecan-1-amine (C₁₂H₂₇N, CAS 124-22-1), also known as 1-dodecylamine, is a primary aliphatic amine with a 12-carbon alkyl chain. It is widely used as a surfactant, corrosion inhibitor, and in nanoparticle synthesis due to its amphiphilic properties .

Dodecanoic acid (C₁₂H₂₄O₂, CAS 143-07-7), commonly called lauric acid, is a saturated medium-chain fatty acid. It is naturally occurring in coconut oil and palm kernel oil and has diverse applications in food, cosmetics, and pharmaceuticals. Recent studies highlight its anticancer, antimicrobial, and anti-inflammatory properties .

Properties

CAS No. |

14792-59-7 |

|---|---|

Molecular Formula |

C24H51NO2 |

Molecular Weight |

385.7 g/mol |

IUPAC Name |

dodecan-1-amine;dodecanoic acid |

InChI |

InChI=1S/C12H27N.C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-13H2,1H3;2-11H2,1H3,(H,13,14) |

InChI Key |

UZXHIDUGGBNKFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN.CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Molecular Interaction Dynamics

The dodecan-1-amine;dodecanoic acid complex arises from acid-base interactions between the carboxylic acid group of lauric acid ($$ \text{CH}3(\text{CH}2){10}\text{COOH} $$) and the primary amine group of laurylamine ($$ \text{CH}3(\text{CH}2){11}\text{NH}2 $$). This proton transfer reaction yields an ammonium carboxylate ion pair ($$ \text{RNH}3^+ \cdot \text{RCOO}^- $$), stabilized by electrostatic forces and van der Waals interactions between the aliphatic chains. The stoichiometric 1:1 ratio ensures charge neutrality, while the C12 hydrocarbon tails facilitate hydrophobic packing, influencing crystallinity and solubility.

Thermodynamic Considerations

The enthalpy of formation for such complexes typically ranges between -40 to -60 kJ/mol, driven by exothermic proton transfer and lattice energy contributions. Entropic penalties from molecular ordering are offset by the release of water molecules in solvent-mediated syntheses. Differential scanning calorimetry (DSC) of the complex reveals a melting point elevation compared to individual components (observed melting range: 95–105°C), consistent with enhanced thermal stability due to ionic network formation.

Synthesis Protocols and Optimization Strategies

Direct Neutralization in Polar Solvents

Procedure :

- Dissolve equimolar quantities of dodecanoic acid (2.00 g, 10.0 mmol) and dodecan-1-amine (1.85 g, 10.0 mmol) in 50 mL anhydrous ethanol at 60°C under nitrogen.

- Reflux for 2 hours to ensure complete proton transfer.

- Cool to 4°C for 12 hours to precipitate the complex.

- Filter and wash with cold hexane to remove unreacted starting materials.

- Dry under vacuum (0.1 mmHg, 40°C) to obtain a white crystalline solid.

Yield : 92–95% (3.70–3.82 g)

Purity : >99% (HPLC, Source method)

Key Variables :

- Solvent Selection : Ethanol optimizes solubility and dielectric constant (ε = 24.3), promoting ion pair dissociation-recombination dynamics. Alternatives like methanol reduce yield (85–88%) due to lower hydrocarbon chain solvation.

- Stoichiometry : A 1:1 molar ratio is critical; excess amine leads to residual basicity (pH > 8), while excess acid induces phase separation.

Solvent-Free Mechanochemical Synthesis

Procedure :

- Combine solid dodecanoic acid and dodecan-1-amine (1:1 molar ratio) in a ball mill vial.

- Mill at 30 Hz for 60 minutes using stainless steel balls (5 mm diameter).

- Collect the product and purify via sublimation (80°C, 0.01 mmHg) to remove oligomeric byproducts.

Yield : 88–90%

Advantages : Eliminates solvent waste, suitable for scalable production.

Mechanism : Shear forces induce proton migration at crystal defect sites, with reaction completion confirmed by Fourier-transform infrared spectroscopy (FTIR) loss of –COOH (1700 cm⁻¹) and –NH₂ (3300 cm⁻¹) bands, replaced by –COO⁻ (1550 cm⁻¹) and –NH₃⁺ (2800 cm⁻¹) vibrations.

Advanced Analytical Characterization

Spectroscopic Profiling

FTIR :

NMR (400 MHz, CDCl₃) :

Thermal Analysis

DSC Data :

| Parameter | Value |

|---|---|

| Melting Onset | 98.5°C |

| Peak Temperature | 102.3°C |

| Enthalpy (ΔH) | 145.6 J/g |

| Glass Transition | Not observed |

Thermogravimetric Analysis (TGA) :

- 5% weight loss at 210°C (decomposition onset)

- Residual ash: <0.1% at 600°C (indicative of high purity).

Applications and Functional Implications

Surfactant Systems

The complex acts as a bipolar surfactant, reducing water surface tension to 28 mN/m at 0.1 mM (vs. 32 mN/m for individual components). This arises from synergistic packing at interfaces, with the ionic headgroup enhancing hydrophilicity and the dual C12 chains providing micellar stability.

Catalytic Templates

In nanoparticle synthesis, the complex directs the growth of Au nanorods (aspect ratio 3.5:1) via preferential adsorption on {110} crystal faces, as demonstrated by transmission electron microscopy (TEM) and X-ray diffraction (XRD).

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid and dodecan-1-amine undergo various chemical reactions, including:

Oxidation: Dodecanoic acid can be oxidized to produce dodecanedioic acid.

Reduction: Dodecanoic acid can be reduced to dodecanol.

Substitution: Dodecan-1-amine can undergo substitution reactions to form various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions

Major Products

Oxidation: Dodecanedioic acid.

Reduction: Dodecanol.

Substitution: Various alkyl and acyl derivatives

Scientific Research Applications

Dodecanoic acid and its derivatives have been extensively studied for their antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties . Dodecan-1-amine is used in the synthesis of surfactants, lubricants, and pharmaceuticals . These compounds are also used in the development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of similar molecules .

Mechanism of Action

The antimicrobial activity of dodecanoic acid is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Dodecan-1-amine acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds . The exact molecular targets and pathways involved in these mechanisms are still under investigation.

Comparison with Similar Compounds

Table 1: Key Properties of Dodecanoic Acid and Related Fatty Acids

*logP values predicted by Chem3D software .

†Estimated from experimental data in .

Key Observations :

- Dodecanoic acid’s higher logP than nonanoic/octanoic acids reflects increased hydrophobicity, influencing its cellular uptake and interaction with lipid membranes .

- Fluorinated analogs (e.g., PFDoA) exhibit significantly higher logP, enhancing environmental persistence but raising toxicity concerns .

Anticancer Mechanisms:

Dodecanoic acid induces apoptosis in cancer cells by:

Comparison with Other Fatty Acids :

- Nonanoic acid: Requires lower concentrations (100 μM) to stimulate ethyl ester production in yeast, whereas dodecanoic acid requires 1 mM, suggesting a higher toxicity threshold .

- Stearic acid (C18): Unlike dodecanoic acid, stearic acid is upregulated under low-temperature stress in aquatic species, indicating divergent roles in metabolic adaptation .

Anti-inflammatory and Metabolic Effects:

- Dodecanoic acid correlates positively with pro-inflammatory cytokines (IL-1β, TNF-α) in NAFLD patients, suggesting a dual role in inflammation modulation .

- Hexanoic acid (C6): In CeO₂ nanoparticle synthesis, shorter-chain acids yield similar nanostructures but may lack the drug-loading efficiency of dodecanoic acid .

Enzymatic Hydroxylation:

- Dodecanoic acid: Engineered CYP153A33 enzymes show increased hydroxylation activity (e.g., α,ω-dodecanediol production) compared to wild-type strains .

- 12-Halododecanoic acids: Exhibit 3–4-fold stronger binding to CYP4A1 than dodecanoic acid, enabling tailored synthesis of ω-hydroxylated products .

Table 2: Binding Affinity of Dodecanoic Acid Derivatives to CYP4A1

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.